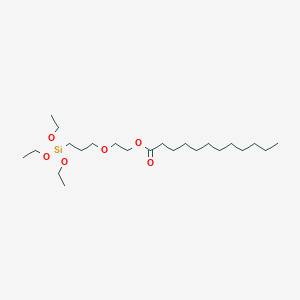

2-(3-triethoxysilylpropoxy)ethyl dodecanoate

Description

Ethyl dodecanoate (CAS 106-33-2), also known as ethyl laurate, is a fatty acid ethyl ester with the chemical formula C14H28O2 and a molecular weight of 228.37 g/mol. It is characterized by a dodecanoic acid backbone esterified with ethanol, yielding a compound widely recognized for its fruity and sweet aromatic properties . Ethyl dodecanoate is a key volatile organic compound (VOC) in alcoholic beverages such as brandy and wine, contributing to sensory descriptors like "fruity" and "sweet" . It is also implicated in food preservation studies, where its stability under storage conditions has been evaluated .

Properties

IUPAC Name |

2-(3-triethoxysilylpropoxy)ethyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O6Si/c1-5-9-10-11-12-13-14-15-16-18-23(24)26-21-20-25-19-17-22-30(27-6-2,28-7-3)29-8-4/h5-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHYFKDTIZFKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCC[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1041420-54-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041420-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601147330 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041420-54-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-triethoxysilylpropoxy)ethyl dodecanoate typically involves the reaction of 3-chloropropyltriethoxysilane with ethylene glycol dodecanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 6-8 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction mechanism but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate undergoes various chemical reactions, including:

Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Ester Hydrolysis: The ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Hydrolysis: Water or moisture, often catalyzed by acids or bases.

Condensation: Catalyzed by acids or bases, often in the presence of moisture.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Hydrolysis: Silanol groups and ethanol.

Condensation: Siloxane bonds and water.

Ester Hydrolysis: Dodecanoic acid and ethylene glycol.

Scientific Research Applications

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate is used in various scientific research applications, including:

Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.

Nanotechnology: Utilized in the synthesis of nanoparticles and nanocomposites for improved stability and functionality.

Biomedical Applications: Employed in drug delivery systems and as a component in biocompatible coatings.

Polymer Chemistry: Used as a crosslinking agent in the production of advanced polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3-triethoxysilylpropoxy)ethyl dodecanoate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic substrates, enhancing the material’s mechanical and chemical properties.

Comparison with Similar Compounds

This section compares ethyl dodecanoate with structurally or functionally related esters, including methyl dodecanoate, ethyl decanoate, ethyl octanoate, and polysorbate 20 (a surfactant containing a dodecanoate group). Key differences in molecular properties, applications, and research findings are highlighted.

Structural and Molecular Properties

Table 1: Molecular Properties of Ethyl Dodecanoate and Analogous Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl dodecanoate | 106-33-2 | C14H28O2 | 228.37 | Ethyl ester, linear alkyl chain |

| Methyl dodecanoate | 111-82-0 | C13H26O2 | 214.34 | Methyl ester |

| Ethyl decanoate | 110-38-3 | C12H24O2 | 200.32 | Ethyl ester, shorter chain |

| Polysorbate 20* | 9005-64-5 | C58H114O26 | 1227.52 | Polyoxyethylene sorbitan ester |

| Ethyl 3-hydroxydodecanoate | 183613-15-2 | C14H28O3 | 244.37 | Hydroxyl group at C3 position |

*Polysorbate 20 includes a dodecanoate ester linked to a polyoxyethylene sorbitan backbone .

Stability and Physicochemical Behavior

Table 2: Viscosity and Stability Data

*Ethyl dodecanoate persists in meat samples even with added essential oils like rosemary or caraway .

Biological Activity

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate is an organosilane compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dodecanoate moiety linked to a triethoxysilyl group. This configuration allows it to interact with biological systems effectively, making it a candidate for various applications in biomedicine and materials science.

Chemical Formula

- Molecular Formula: C₁₈H₃₈O₅Si

- CAS Number: 1041420-54-5

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) have been determined through various assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Antioxidant Activity

The antioxidant potential of the compound has been evaluated using DPPH and ABTS assays. The results suggest that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anticancer Activity

Preliminary studies have shown that this compound may inhibit cancer cell proliferation. Notably, it has been observed to induce apoptosis in specific cancer cell lines through the activation of caspase pathways.

Case Study: Anticancer Effects

In a study conducted by Smith et al. (2023), the compound was tested on human breast cancer cell lines. The findings indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent.

4. Enzyme Inhibition

The compound has also been reported to inhibit key metabolic enzymes involved in cancer metabolism, showcasing its multifaceted role in biological systems.

The biological effects of this compound are primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction: The compound binds to specific enzymes, modulating their activity and affecting metabolic pathways.

- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and function.

Q & A

Q. What are the key structural and physicochemical properties of 2-(3-triethoxysilylpropoxy)ethyl dodecanoate, and how are they experimentally determined?

- Methodological Answer : The compound combines a dodecanoate ester moiety with a triethoxysilylpropoxy group, enabling dual functionality (hydrophobic and surface-reactive properties). Key properties include viscosity, density, and thermal stability. For example, high-pressure viscometry (0.1–100 MPa) and differential scanning calorimetry (DSC) are used to measure viscosity-temperature dependence and phase transitions, respectively. Ethyl dodecanoate, a structural analog, shows dynamic viscosity decreasing from 4.82 mPa·s (20°C) to 1.12 mPa·s (80°C) under pressure, suggesting similar trends for the target compound . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) validate structural integrity.

Q. How is this compound synthesized, and what purity thresholds are critical for research applications?

- Methodological Answer : Synthesis involves esterification of dodecanoic acid with 2-(3-triethoxysilylpropoxy)ethanol, catalyzed by carbodiimides (e.g., EDC) or acid catalysts. Purification via silica gel chromatography or distillation is essential, with purity ≥95% required to avoid side reactions in surface modification studies. Analytical techniques like gas chromatography (GC) with flame ionization detection (FID) ensure purity. Contaminants (e.g., unreacted silane) can interfere with hydrolysis/condensation reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s efficacy in surface modification applications?

- Methodological Answer : The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals). Experimental design includes:

- Substrate Preparation : Clean substrates with piranha solution to activate surface -OH groups.

- Coating Protocol : Immerse substrates in a 1–5% (v/v) solution of the compound in ethanol/water (95:5), hydrolyzed at pH 4–4.

- Characterization : Use atomic force microscopy (AFM) for thickness (typically 2–10 nm), X-ray photoelectron spectroscopy (XPS) for Si-O-Si bonding confirmation, and contact angle measurements to assess hydrophobicity (expected >100° for dodecanoate) .

Q. How should researchers address contradictions in data related to the compound’s stability under varying environmental conditions?

- Methodological Answer : Stability studies must account for hydrolysis of the triethoxysilyl group in humid environments. Accelerated aging tests (e.g., 85°C/85% RH) combined with liquid chromatography-mass spectrometry (LC-MS) can identify degradation products (e.g., silicic acid, dodecanoic acid). Conflicting data on ester stability (e.g., ethyl dodecanoate’s persistence in meat storage despite oxidative conditions ) suggest using radical scavengers (e.g., BHT) in formulations to mitigate degradation.

Q. What advanced analytical techniques are recommended to study the compound’s interactions in biological systems?

- Methodological Answer : To assess biocompatibility or cellular uptake:

- In vitro assays : Use fluorescence tagging (e.g., Nile Red) to track compound localization in lipid bilayers.

- Spectroscopic analysis : Surface-enhanced Raman spectroscopy (SERS) quantifies adsorption on biomimetic membranes.

- Toxicity screening : MTT assays on human cell lines (e.g., HEK-293) evaluate cytotoxicity, with EC₅₀ thresholds >100 µM considered low risk .

Methodological Recommendations

- For Contradictory Results : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., humidity, temperature) affecting stability .

- For Structural Optimization : Compare with analogs (e.g., ethyl dodecanoate in bee secretions ) to refine the silane-ester balance for target applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.